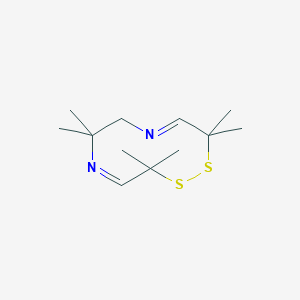
1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes two sulfur atoms and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dithiol with a diamine in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation of the sulfur atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and its role in biological systems.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The sulfur atoms in the compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include redox reactions and sulfur transfer processes.
類似化合物との比較
Similar Compounds
1,2,5,8-Tetrathiafulvalene: Another sulfur-containing heterocycle with applications in organic electronics.
Dithiane: A simpler sulfur-containing ring structure used in organic synthesis.
Thiazole: A sulfur and nitrogen-containing heterocycle with biological activity.
Uniqueness
1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
90905-95-6 |
|---|---|
分子式 |
C12H22N2S2 |
分子量 |
258.5 g/mol |
IUPAC名 |
3,3,7,7,10,10-hexamethyl-6H-1,2,5,8-dithiadiazecine |
InChI |
InChI=1S/C12H22N2S2/c1-10(2)7-13-8-11(3,4)15-16-12(5,6)9-14-10/h8-9H,7H2,1-6H3 |
InChIキー |
HXRBYCOCKGGJQO-UHFFFAOYSA-N |
正規SMILES |
CC1(CN=CC(SSC(C=N1)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


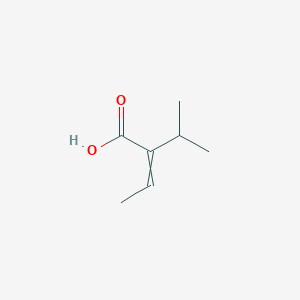
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
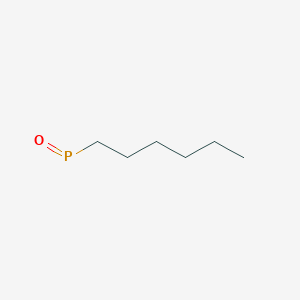
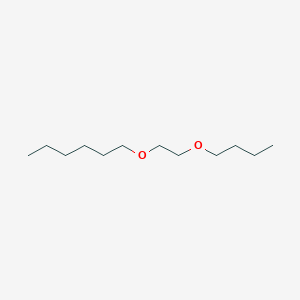
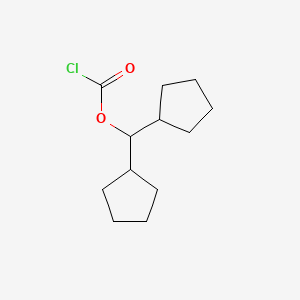
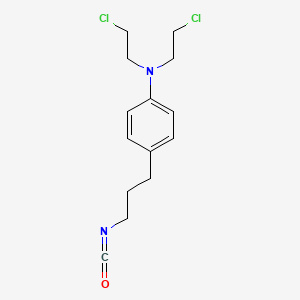
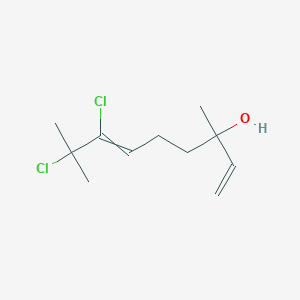
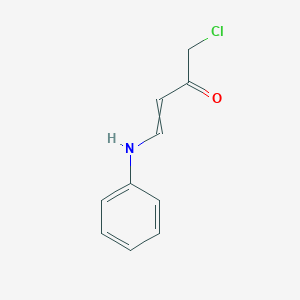
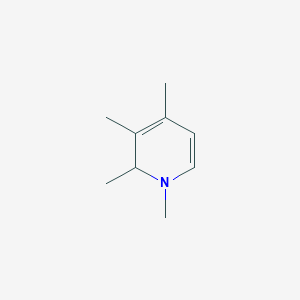
![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
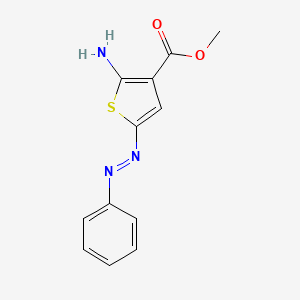
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
